Lithium iodide hydrate

Vue d'ensemble

Description

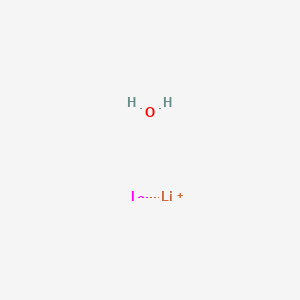

Lithium iodide hydrate, or LiI, is a compound of lithium and iodine . When exposed to air, it becomes yellow in color due to the oxidation of iodide to iodine . It can participate in various hydrates .

Synthesis Analysis

Lithium iodide can be synthesized by combining lithium sulfide and strontium iodide . Another method for anhydrous lithium iodide preparation involves the reaction of lithium aluminum hydride with iodine in a diethyl-ether medium .Molecular Structure Analysis

The molecular structure of Lithium iodide is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Lithium iodide can facilitate the formation of lithium hydroxide (LiOH) via a proposed mechanism of iodide catalysis . When LiI is dissolved in water, the ions are stabilized by water molecules, giving off energy that is greater than the lattice energy of LiI .Physical And Chemical Properties Analysis

Lithium iodide hydrate is a white crystalline solid . It has a density of 3.494 g/cm3 (trihydrate), a melting point of 469 °C, and a boiling point of 1,171 °C . It is soluble in water, ethanol, propanol, ethanediol, and ammonia .Applications De Recherche Scientifique

Lithium-Oxygen Batteries

Lithium iodide hydrate plays a significant role in Lithium-Oxygen batteries . It’s used as an additive that can tune the cell chemistry to form lithium hydroxide (LiOH) as the product and facilitate the kinetics during the charging process . This helps in reducing the charging overpotential of the batteries .

Ester Cleavage and Decarboxylation

Lithium iodide hydrate is used as a reagent for ester cleavage and decarboxylation . This process is crucial in organic chemistry for breaking down esters (a compound produced by reaction between an acid and an alcohol) and removing a carboxyl group from organic compounds.

C-C Bond Forming Reactions

It’s used in C-C bond forming reactions . These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds, enabling the construction of complex organic structures from simpler ones.

Source of Nucleophilic Iodide

Lithium iodide hydrate is used as a source of nucleophilic iodide . Nucleophilic iodides are important in organic chemistry for various substitution reactions where an iodide ion acts as a nucleophile - a particle that donates an electron pair to form a chemical bond.

Mild Lewis Acid

It’s used as a mild Lewis acid . In chemistry, a Lewis acid is a substance that can accept a pair of electrons to form a new bond. A mild Lewis acid like lithium iodide hydrate can facilitate certain chemical reactions without being too reactive.

Epoxide Opening

Lithium iodide hydrate is used for epoxide opening . Epoxides are cyclic ethers that are useful intermediates in organic synthesis. The opening of an epoxide ring is an important step in many synthetic procedures.

Additive for Organometallic-Mediated Transformations

It’s used as an additive for organometallic-mediated transformations . These transformations involve the use of organometallic compounds, which contain metal-carbon bonds, to catalyze or mediate various chemical reactions.

Synthesis of Dopamine Drugs and Anti-Hepatitis B and HIV Drugs

Lithium iodide is used in the synthesis of dopamine drugs and plays a role in treating Parkinson’s disease . It’s also used to synthesize L-ribonucleoside , an anti-hepatitis B and HIV drug .

Mécanisme D'action

Target of Action

Lithium iodide hydrate primarily targets the cell chemistry in high-temperature batteries and artificial pacemakers . It is also used in organic synthesis for cleaving C-O bonds . In lithium-oxygen batteries, lithium iodide has been revealed to tune the cell chemistry .

Mode of Action

Lithium iodide hydrate interacts with its targets by facilitating the kinetics during the charging process of batteries . In organic synthesis, it acts as a source of nucleophilic iodide and a mild Lewis acid, aiding in epoxide opening and C-C bond forming reactions .

Biochemical Pathways

The addition of lithium iodide to electrolytes containing water promotes the formation of lithium hydroxide (LiOH) at the expense of lithium peroxide (Li2O2) . This change in cell chemistry is a key aspect of its role in lithium-oxygen batteries .

Pharmacokinetics

Its solubility in water and other solvents like ethanol, propanol, ethanediol, and ammonia suggests that it may have good bioavailability.

Result of Action

The result of lithium iodide hydrate’s action is the facilitation of the charging process in lithium-oxygen batteries, leading to improved battery performance . In organic synthesis, it aids in the cleavage of esters and epoxides, and in C-C bond formation .

Action Environment

The action of lithium iodide hydrate can be influenced by environmental factors. For instance, its solubility varies with temperature . Furthermore, in the context of lithium-oxygen batteries, the presence of water in the electrolyte can affect the formation of lithium hydroxide .

Safety and Hazards

Orientations Futures

Lithium iodide is used as a solid-state electrolyte for high-temperature batteries . It is also the standard electrolyte in artificial pacemakers due to the long cycle life it enables . The solid is used as a phosphor for neutron detection . It is also used, in a complex with Iodine, in the electrolyte of dye-sensitized solar cells .

Propriétés

IUPAC Name |

lithium;iodide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Li.H2O/h1H;;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZWGFFJLSIDMX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2ILiO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium iodide hydrate | |

CAS RN |

7790-22-9, 85017-80-7 | |

| Record name | Lithium iodide (LiI), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 85017-80-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(dimethylamino)methylidene]thiourea](/img/structure/B3043284.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one](/img/structure/B3043297.png)